REACTION_CXSMILES
|
[Na].C(OP([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(OCC)=O)C.[CH3:16][CH:17]1[CH2:22][CH:21]([CH3:23])[CH2:20][C:19](=O)[CH2:18]1>C1(C)C=CC=CC=1>[CH3:16][CH:17]1[CH2:22][CH:21]([CH3:23])[CH2:20][C:19](=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:18]1 |^1:0|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1)C)=O
|
Name
|
|
Quantity
|
220 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at this temperature for a further 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to boiling
|
Type
|
ADDITION
|
Details
|
there is slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
is held between 25° and 30° C
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
washed neutral
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled over a Widmer column and thus yields 110 g of ethyl 3,5-dimethyl-cyclohexylideneacetate
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CC1CC(CC(C1)C)=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |